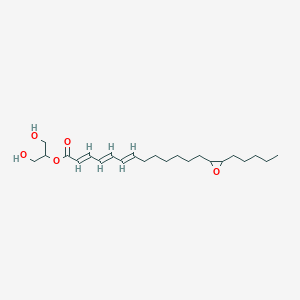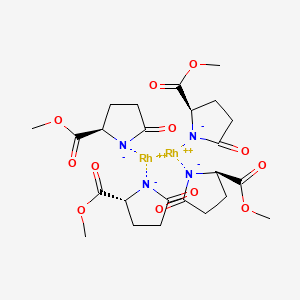
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex compound that combines an organic molecule with a metal ion The organic part, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate, is a derivative of pyrrolidine, a five-membered nitrogen-containing ring The rhodium(2+) ion is a transition metal ion known for its catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the methyl chloroformate, leading to the formation of the ester linkage.
For the incorporation of the rhodium(2+) ion, the organic ligand is typically reacted with a rhodium salt, such as rhodium(III) chloride, in the presence of a reducing agent. The reduction of rhodium(III) to rhodium(II) can be achieved using various reducing agents, including hydrogen gas or sodium borohydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium(2+) ion can be oxidized to rhodium(3+) under suitable conditions.
Reduction: The compound can be reduced back to its original state if oxidized.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the rhodium(2+) ion would yield rhodium(3+) complexes, while nucleophilic substitution of the ester group could produce various amides or alcohol derivatives.
Scientific Research Applications
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment, where rhodium complexes have shown promise as anticancer agents.
Industry: The compound’s catalytic properties are utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion with various substrates. The rhodium ion can facilitate the activation of molecular hydrogen, enabling hydrogenation reactions. In biological systems, the compound may interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+): Similar in structure but with a platinum ion instead of rhodium. Platinum complexes are well-known for their use in chemotherapy.
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+): Contains palladium, another transition metal with catalytic properties.
Uniqueness
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is unique due to the specific catalytic properties of rhodium, which can facilitate a range of chemical transformations with high efficiency and selectivity
Properties
Molecular Formula |
C24H32N4O12Rh2 |
|---|---|
Molecular Weight |
774.3 g/mol |
IUPAC Name |
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1 |
InChI Key |
BJHLPXCDLYHGIN-WTODAKLXSA-J |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Canonical SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)

![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
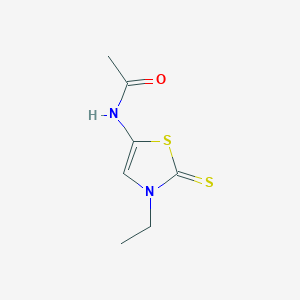
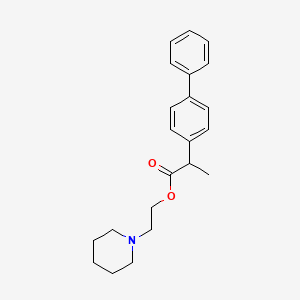

![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
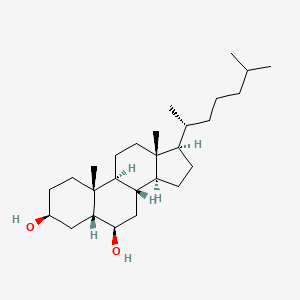
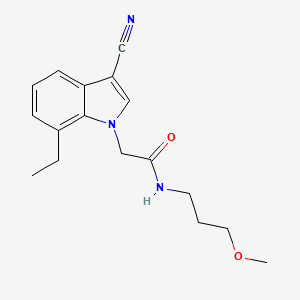
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)
